2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one 2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 338401-17-5
VCID: VC4530892
InChI: InChI=1S/C15H13NO2/c1-16(2)9-13-15(17)14-11-6-4-3-5-10(11)7-8-12(14)18-13/h3-9H,1-2H3/b13-9-
SMILES: CN(C)C=C1C(=O)C2=C(O1)C=CC3=CC=CC=C32
Molecular Formula: C15H13NO2
Molecular Weight: 239.274

2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one

CAS No.: 338401-17-5

Cat. No.: VC4530892

Molecular Formula: C15H13NO2

Molecular Weight: 239.274

* For research use only. Not for human or veterinary use.

2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one - 338401-17-5

Specification

CAS No. 338401-17-5
Molecular Formula C15H13NO2
Molecular Weight 239.274
IUPAC Name (2Z)-2-(dimethylaminomethylidene)benzo[e][1]benzofuran-1-one
Standard InChI InChI=1S/C15H13NO2/c1-16(2)9-13-15(17)14-11-6-4-3-5-10(11)7-8-12(14)18-13/h3-9H,1-2H3/b13-9-
Standard InChI Key QBJQEQYZERVILO-LCYFTJDESA-N
SMILES CN(C)C=C1C(=O)C2=C(O1)C=CC3=CC=CC=C32

Introduction

Structural and Chemical Identity

2-[(Dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one is a fused polycyclic compound featuring a naphthofuran backbone substituted with a dimethylaminomethylene group. Its molecular architecture combines aromatic and lactonic motifs, rendering it a candidate for diverse chemical and pharmacological investigations.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>13</sub>NO<sub>2</sub>
Molecular Weight239.274 g/mol
IUPAC Name(2Z)-2-(dimethylaminomethylidene)benzo[e]benzofuran-1-one
SMILESCN(C)C=C1C(=O)C2=C(O1)C=CC3=CC=CC=C32
InChIKeyQBJQEQYZERVILO-LCYFTJDESA-N

The planar naphthofuran system (C<sub>13</sub>H<sub>8</sub>O<sub>2</sub>) is functionalized at the C2 position by a dimethylamino group conjugated to a methylidene moiety. This conjugation extends the π-electron system, potentially enhancing reactivity in cycloaddition or nucleophilic substitution reactions .

MethodConditionsYieldReference
Michael AdditionEthanol, reflux, 6–12 h70–86%
BF<sub>3</sub> CatalysisCH<sub>2</sub>Cl<sub>2</sub>, rt, 6 h77–97%

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the compound’s reactivity in nucleophilic and electrophilic reactions.

  • Biological Screening: Assess anticancer, antimicrobial, and anti-inflammatory activities using in vitro models.

  • Synthetic Optimization: Develop greener protocols (e.g., photocatalytic methods) to improve yields and reduce waste .

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